molecular formula C9H17N3O3 B2892569 N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide CAS No. 2138150-31-7

N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide

Cat. No.: B2892569
CAS No.: 2138150-31-7
M. Wt: 215.253
InChI Key: WMWTXDUAFVNLQX-CSMHCCOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[[(1S,2S,4R)-4-(Hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide” is a compound with the CAS Number: 2138150-31-7 . It has a molecular weight of 215.25 . The compound is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15)/t6-,7+,8+/m1/s1 . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds incorporating sulfamoyl and hydrazinecarbonyl moieties have demonstrated promising antimicrobial and antifungal activities. The synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives has shown significant in vitro antibacterial and antifungal properties, suggesting potential for development as new antimicrobial agents (Darwish et al., 2014).

Antiproliferative Activity

Research on the synthesis of tropane-based compounds and their antitumor properties against HepG2 (hepatocellular) and MCF7 (breast) human tumor carcinoma cell lines has highlighted the potential of hydrazine derivatives as antiproliferative agents. These findings are significant for the development of new cancer therapies (Ismail et al., 2016).

Fluorescent Probing for Hydrazine Detection

A novel ratiometric fluorescent probe for detecting N2H4 (hydrazine) was developed using dicyanoisophorone as the fluorescent group. This probe is characterized by low cytotoxicity, large Stokes shift, and low detection limit, making it suitable for environmental monitoring and biological applications (Zhu et al., 2019).

Synthesis of Heterocyclic Compounds

The condensation reactions involving hydrazine hydrate have been explored to synthesize various heterocyclic compounds, including thiazolidinones and oxadiazolines, with potential biological activities. These syntheses contribute to the development of new therapeutic agents with improved efficacy and safety profiles (Elhafez et al., 2003).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) for this compound . The MSDS will provide comprehensive information on handling, storage, and disposal.

Properties

IUPAC Name

N-[[(1S,2S,4R)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-5(13)11-4-7-2-6(3-8(7)14)9(15)12-10/h6-8,14H,2-4,10H2,1H3,(H,11,13)(H,12,15)/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWTXDUAFVNLQX-CSMHCCOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CC(CC1O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@@H]1C[C@H](C[C@@H]1O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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